An In-depth Technical Guide to mDPR(Boc)-Val-Cit-PAB: A Cleavable Linker for Antibody-Drug Conjugates
An In-depth Technical Guide to mDPR(Boc)-Val-Cit-PAB: A Cleavable Linker for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of mDPR(Boc)-Val-Cit-PAB, a key cleavable linker used in the development of antibody-drug conjugates (ADCs). This document details its core components, mechanism of action, relevant quantitative data, and detailed experimental protocols for its synthesis, conjugation, and cleavage analysis.
Core Concepts and Structure
mDPR(Boc)-Val-Cit-PAB is a sophisticated chemical entity designed to stably link a potent cytotoxic payload to a monoclonal antibody (mAb) until it reaches its target cancer cell. The linker's name delineates its primary components:
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mDPR: This likely refers to a maleimide-containing group, such as maleimidocaproyl (Mc) , which serves as the reactive handle for conjugation to the antibody. The maleimide (B117702) group specifically reacts with free thiol groups on cysteine residues of the antibody, forming a stable covalent bond.
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Boc: A tert-Butyloxycarbonyl protecting group on the valine residue. This protecting group enhances the linker's stability during storage and the conjugation process, preventing premature reactions.[1] It is typically removed under acidic conditions.
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Val-Cit: A dipeptide sequence composed of Valine and Citrulline. This specific sequence is designed to be recognized and cleaved by Cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[2]
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PAB: A p-aminobenzylcarbamate self-immolative spacer. This unit connects the dipeptide to the cytotoxic payload. Following the cleavage of the Val-Cit dipeptide by Cathepsin B, the PAB spacer undergoes a spontaneous 1,6-elimination reaction, which in turn releases the payload in its unmodified, active form.[2]
Chemical Structure:
While the exact structure of "mDPR" can vary, a representative structure of a maleimide-containing analogue, Mc(Boc)-Val-Cit-PAB, is shown below.
Molecular Formula: C30H43N7O9 Molecular Weight: 645.70 g/mol
Mechanism of Action: Targeted Payload Release
The therapeutic efficacy of an ADC utilizing the mDPR(Boc)-Val-Cit-PAB linker is contingent on a multi-step intracellular delivery and activation process.
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Circulation and Targeting: The ADC circulates in the bloodstream, where the linker remains stable, minimizing premature payload release and off-target toxicity. The antibody component of the ADC directs it to specific antigens on the surface of cancer cells.
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Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell through receptor-mediated endocytosis.
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Lysosomal Trafficking: The internalized ADC is trafficked to the lysosome, an acidic organelle containing a high concentration of proteases, including Cathepsin B.
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Enzymatic Cleavage: Within the lysosome, Cathepsin B recognizes and cleaves the amide bond between the Valine and Citrulline residues of the linker.
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Self-Immolation and Payload Release: The cleavage of the dipeptide initiates a spontaneous electronic cascade in the PAB spacer, leading to its self-immolation and the release of the active cytotoxic payload into the cytoplasm of the cancer cell.
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Induction of Cell Death: The released payload then exerts its cytotoxic effect, for example, by inhibiting microtubule polymerization or causing DNA damage, ultimately leading to apoptosis of the cancer cell.
Quantitative Data
The performance of an ADC is critically dependent on the properties of its linker. Below are tables summarizing key quantitative data for ADCs utilizing Val-Cit-PAB based linkers.
Table 1: In Vitro Cytotoxicity of ADCs with Val-Cit Linkers
| Cell Line | Target Antigen | Payload | IC50 (pmol/L) | Reference |
| KPL-4 | HER2 | MMAE | 14.3 | [3] |
| JIMT-1 | HER2 | MMAF | ~100 | [2] |
| MDA-MB-231 | HER2 | MMAF | >10,000 | [2] |
| NCI-N87 | HER2 | Pyrene | ~50 | [4] |
IC50 values are highly dependent on the antibody, payload, and specific cell line used.
Table 2: Comparative Plasma Stability of Val-Cit-PAB Based ADCs
| Linker Type | Plasma Source | Time Point | % Intact ADC | Reference |
| Val-Cit | Human | 28 days | ~100% | [2][] |
| Val-Cit | Mouse | 14 days | < 5% | [2][] |
| Glu-Val-Cit | Human | 28 days | ~100% | [2][] |
| Glu-Val-Cit | Mouse | 14 days | ~100% | [2][] |
Note: The instability of the Val-Cit linker in mouse plasma is due to cleavage by carboxylesterase 1c (Ces1c).[1]
Table 3: In Vivo Efficacy of an ADC with a Val-Cit-PAB Linker (BxPC3 Pancreatic Xenograft Model)
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | Reference |
| Vehicle Control | - | ~1200 | [6] |
| Non-binding ADC | 3 | ~1100 | [6] |
| Anti-tumor ADC | 3 | ~200 | [6] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful development and characterization of ADCs.
Synthesis of a Representative Linker: Mc-Val-Cit-PABC-PNP
This protocol describes the synthesis of a common maleimide-containing Val-Cit-PAB linker.
Materials:
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Fmoc-Val-OSu
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L-Citrulline
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p-Aminobenzyl alcohol (PABOH)
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HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
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DIPEA (N,N-Diisopropylethylamine)
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Maleimidocaproic acid N-hydroxysuccinimide ester (MC-OSu)
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Solvents: DMF, CH2Cl2, MeOH
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Reagents for purification (e.g., HPLC columns and solvents)
Procedure:
-
Synthesis of Fmoc-Val-Cit: React Fmoc-Val-OSu with L-Citrulline in the presence of a base (e.g., NaHCO3) in a water/THF mixture.
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Coupling of PABOH: Couple the resulting Fmoc-Val-Cit dipeptide with p-aminobenzyl alcohol using a coupling agent like HATU and a base such as DIPEA in DMF.
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Fmoc Deprotection: Remove the Fmoc protecting group using a solution of piperidine in DMF to yield H2N-Val-Cit-PABOH.
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Maleimide Functionalization: React the deprotected dipeptide with MC-OSu in DMF to obtain Mc-Val-Cit-PABOH.
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Activation with p-Nitrophenyl Chloroformate (PNP): The hydroxyl group of the PAB moiety is then activated with p-nitrophenyl chloroformate to yield Mc-Val-Cit-PABC-PNP, which is ready for conjugation with a payload containing a nucleophilic group.
-
Purification: Purify the final product using reverse-phase HPLC.
Antibody Conjugation via Thiol-Maleimide Coupling
This protocol outlines the site-specific conjugation of the maleimide-containing linker to an antibody.
Materials:
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Monoclonal antibody (e.g., IgG1) in a suitable buffer (e.g., PBS)
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Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
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mDPR(Boc)-Val-Cit-PAB-Payload conjugate dissolved in an organic solvent (e.g., DMSO)
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Quenching reagent: N-acetylcysteine
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Purification system (e.g., size-exclusion chromatography)
Procedure:
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Antibody Reduction: Reduce the interchain disulfide bonds of the antibody by incubating with a molar excess of TCEP or DTT at 37°C for approximately 30-60 minutes. This exposes free thiol groups for conjugation.
-
Buffer Exchange: Remove the excess reducing agent by buffer exchange using a desalting column (e.g., Sephadex G-25) into a conjugation buffer (e.g., PBS with EDTA).
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Conjugation Reaction: Add the mDPR(Boc)-Val-Cit-PAB-Payload conjugate (typically a 5-10 fold molar excess per thiol) to the reduced antibody. Incubate the reaction for 1-2 hours at room temperature or 4°C.
-
Quenching: Stop the reaction by adding a molar excess of N-acetylcysteine to cap any unreacted maleimide groups.
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Purification: Purify the resulting ADC from unconjugated payload and other small molecules using size-exclusion chromatography (SEC) or other suitable chromatographic techniques.
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Characterization: Characterize the purified ADC for drug-to-antibody ratio (DAR), aggregation, and purity using techniques such as hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.
In Vitro Cathepsin B Cleavage Assay
This assay is used to confirm the enzymatic release of the payload from the ADC.
Materials:
-
Purified ADC
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Recombinant human Cathepsin B
-
Assay buffer (e.g., 25 mM MES, pH 5.0)
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Activation solution (e.g., 30 mM DTT)
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Quenching solution (e.g., 2% formic acid)
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HPLC system with a reverse-phase column
Procedure:
-
Enzyme Activation: Activate Cathepsin B by incubating it with the activation solution for 15-30 minutes at 37°C.
-
Reaction Setup: In a microcentrifuge tube, combine the ADC with the assay buffer and pre-warm to 37°C.
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Initiate Cleavage: Start the reaction by adding the activated Cathepsin B to the ADC solution.
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Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction mixture.
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Quench Reaction: Immediately stop the reaction by adding the quenching solution.
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HPLC Analysis: Analyze the samples by reverse-phase HPLC to separate and quantify the intact ADC, cleaved payload, and any intermediates. The release of the payload over time indicates successful enzymatic cleavage.[2][]
Mandatory Visualizations
Signaling Pathway for ADC Payload Release
Caption: Intracellular pathway of ADC-mediated payload delivery.
Experimental Workflow for Antibody-Drug Conjugation
Caption: Workflow for the synthesis of an Antibody-Drug Conjugate.
Logical Relationship of Linker Cleavage and Payload Release
Caption: Logical steps of payload release from the Val-Cit-PAB linker.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
